Lipophilicity vs. Non-Fluorinated Analog
Fluorination at the C2 position results in a measurable increase in lipophilicity. The target compound exhibits a predicted LogP of 2.15, compared to 2.06 for the non-fluorinated analog 2-methyl-1-indanone . This difference, while numerically modest, is consistent with the electron-withdrawing effect of fluorine and can influence membrane permeability and protein binding in downstream applications. The polar surface area (PSA) remains identical (17.07 Ų), indicating that the fluorine substitution does not introduce additional hydrogen-bonding capacity but primarily modulates the compound's hydrophobic character.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.15 |
| Comparator Or Baseline | 2-Methyl-1-indanone: LogP = 2.06 |
| Quantified Difference | ΔLogP = +0.09 |
| Conditions | Predicted values (computational) |
Why This Matters
For procurement decisions, this quantifiable difference in LogP confirms that the fluorinated analog is a distinct entity with altered physicochemical properties, which can be critical for optimizing solubility, permeability, and bioavailability in drug discovery programs.
